2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Kinase inhibitor design VEGFR-2 Structure-activity relationship

2-(3-(2,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941883-46-1) is a synthetic small molecule belonging to the pyridazinone-acetamide class, with molecular formula C22H23N3O3 and molecular weight 377.44 g/mol. It features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 2,4-dimethylphenyl group and an acetamide linker bearing an N-(2-methoxybenzyl) terminus.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 941883-46-1
Cat. No. B2858812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
CAS941883-46-1
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C
InChIInChI=1S/C22H23N3O3/c1-15-8-9-18(16(2)12-15)19-10-11-22(27)25(24-19)14-21(26)23-13-17-6-4-5-7-20(17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
InChIKeyMJDCIEJQUFWYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941883-46-1): Structural Identity and Compound Class Context for Research Procurement


2-(3-(2,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941883-46-1) is a synthetic small molecule belonging to the pyridazinone-acetamide class, with molecular formula C22H23N3O3 and molecular weight 377.44 g/mol . It features a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 2,4-dimethylphenyl group and an acetamide linker bearing an N-(2-methoxybenzyl) terminus. This scaffold places it within a family of heterocyclic compounds that have been investigated as kinase inhibitor candidates, particularly in the context of VEGFR-2 inhibition and anti-angiogenic research [1]. The compound is currently available as a research-grade screening compound and is explicitly labeled for non-human research use only, with no approved therapeutic or veterinary indication . Importantly, at the time of this guide's preparation, no peer-reviewed biological activity data or patent claims specific to this compound were identified in public databases, meaning procurement decisions must be guided by structural differentiation, class-level inference, and orthogonal confirmatory screening strategies.

Why Generic Substitution Fails for CAS 941883-46-1: Structural Determinants That Differentiate This Pyridazinone-Acetamide from Its Closest Analogs


Generic substitution within the pyridazinone-acetamide class is precluded by the combinatorial sensitivity of this scaffold to subtle structural modifications. The target compound's 2,4-dimethylphenyl substitution at position 3 of the pyridazinone core introduces steric bulk and altered electron density relative to the unsubstituted phenyl analog (CAS 898214-73-8), which has been described as a type II VEGFR-2 kinase inhibitor targeting the DFG-out conformation . The addition of two methyl groups is expected to modulate both lipophilicity (estimated ΔcLogP ≈ +1.0) and the conformational preference of the biaryl junction, directly impacting hinge-region complementarity within the kinase ATP-binding pocket [1]. Similarly, exchanging the 2-methoxybenzyl amide tail for a simpler free acetamide (CAS 941883-40-5) or a carboxylic acid (CAS 853334-27-7) eliminates the hydrogen-bonding and hydrophobic contacts that the methoxybenzyl group contributes to the allosteric back pocket [2]. These structural divergences mean that two compounds sharing the pyridazinone core may exhibit entirely different target engagement profiles, selectivity windows, and cellular permeability—making simple analog interchange invalid without confirmatory biological data.

Quantitative Differentiation Evidence for CAS 941883-46-1: Comparator-Based Analysis for Informed Procurement Decisions


Structural Differentiation from the Unsubstituted Phenyl Analog: Impact of 2,4-Dimethyl Substitution on Lipophilicity and Kinase Binding Conformation

The target compound differs from its closest characterized analog, N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8), solely by the presence of two methyl groups at the 2- and 4-positions of the 3-phenyl ring. The unsubstituted phenyl analog has been described as a type II kinase inhibitor that binds the DFG-out conformation of VEGFR-2, a profile optimized from the sorafenib pharmacophore . The 2,4-dimethyl substitution in the target compound increases the calculated partition coefficient (cLogP) by approximately 1.0 log unit relative to the phenyl analog, as estimated from fragment-based additivity, enhancing membrane permeability potential but also potentially altering selectivity and off-target binding . In the broader pyridazine-based VEGFR-2 inhibitor series, compounds with substituted aryl groups at the 3-position demonstrated variable inhibition of VEGFR-2, with some derivatives achieving 100% inhibition at screening concentrations, whereas minor structural modifications abolished activity entirely [1]. However, no direct head-to-head enzymatic or cellular comparison between CAS 941883-46-1 and CAS 898214-73-8 has been published, and the quantitative impact of the 2,4-dimethyl substitution on VEGFR-2 IC50 remains experimentally uncharacterized for the target compound.

Kinase inhibitor design VEGFR-2 Structure-activity relationship Lipophilicity optimization

Differentiation from the Free Acetamide Analog: The Functional Role of the 2-Methoxybenzyl Substituent in Target Engagement

The target compound (CAS 941883-46-1) incorporates an N-(2-methoxybenzyl) terminus on the acetamide moiety, distinguishing it from the simpler 2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941883-40-5), which features a primary amide (-NH2) group. In the broader pyridazinone-based type II kinase inhibitor chemotype, the amide substituent extending into the allosteric back pocket adjacent to the DFG-out conformation is a critical determinant of both potency and selectivity [1]. The 2-methoxybenzyl group provides aromatic π-stacking interactions with hydrophobic residues in the allosteric pocket, while the methoxy oxygen can serve as a hydrogen bond acceptor, features entirely absent in the primary amide analog . Literature on structurally related kinase inhibitor series demonstrates that extending the amide substituent from a simple methyl or unsubstituted amide to a substituted benzyl group can shift IC50 values by 1–3 orders of magnitude, though the magnitude for this specific pair has not been experimentally determined [2]. No quantitative binding or activity data are available for either compound in peer-reviewed literature.

Allosteric pocket targeting DFG-out conformation Kinase inhibitor design Amide substitution

Differentiation from the Carboxylic Acid Analog: Amide vs. Acid Functional Group Impact on Cellular Permeability and Target Access

The target compound features an acetamide linkage (pKa neutral) connecting the pyridazinone core to the 2-methoxybenzyl group, in contrast to the carboxylic acid analog (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid (CAS 853334-27-7), which bears a free carboxylic acid (predicted pKa ≈ 3–5) [1]. In the context of intracellular kinase targeting, the neutral amide is strongly preferred: carboxylic acid-containing compounds exhibit impaired passive membrane permeability due to ionization at physiological pH, often resulting in 10- to 100-fold reductions in cellular uptake compared to their neutral amide counterparts [2]. Additionally, the carboxylic acid analog lacks the extended substituent required for allosteric back-pocket engagement, limiting its potential binding mode to ATP-competitive (type I) inhibition only. These functional group differences are mechanistically significant for intracellular target engagement, though direct comparative permeability or cellular activity data between these two specific compounds have not been published.

Drug-likeness Cellular permeability Functional group bioisosterism Carboxylic acid vs. amide

Key Evidence Gap Advisory: Absence of Published Quantitative Biological Activity Data for CAS 941883-46-1

Despite structurally plausible positioning within the pyridazinone VEGFR-2 inhibitor class, an exhaustive search of PubMed, PubChem BioAssay, BindingDB, DrugBank, ChEMBL, Google Patents, and multiple chemical supplier databases (excluding prohibited sources) failed to identify any primary research publication, patent, or publicly deposited bioassay result containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, or target engagement metrics) for CAS 941883-46-1 [1]. In contrast, the broader pyridazinone-acetamide class is well-represented in the literature: for example, novel pyridazine-based VEGFR-2 inhibitors have been reported with IC50 values ranging from 49.1 to 418.0 nM in biochemical kinase assays [2], and specific pyridazine derivatives (8c, 8f) achieved 100% and 89% VEGFR-2 inhibition respectively [3]. The target compound's complete absence from the published quantitative record means that all differentiation claims in this guide are structural, physicochemical, or class-level inferences—not direct empirical comparisons. Procurement should be undertaken with the explicit understanding that confirmatory in-house biological profiling is mandatory.

Data transparency Evidence gap Procurement risk assessment Confirmatory screening

Evidence-Backed Application Scenarios for 2-(3-(2,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide (CAS 941883-46-1) in Research Programs


De Novo Kinase Inhibitor Screening: VEGFR-2 and Related Tyrosine Kinase Panel Profiling

The target compound is structurally positioned for primary screening against VEGFR-2 and related receptor tyrosine kinases (e.g., PDGFR-β, c-Met, FGFR) based on the pyridazinone scaffold's established precedent for type II kinase inhibition targeting the DFG-out conformation [1]. The 2,4-dimethylphenyl substitution and 2-methoxybenzyl extended amide provide a differentiated chemical starting point relative to commonly screened phenyl-pyridazinone chemotypes . For procurement, this compound is best utilized in biochemical kinase inhibition assays (e.g., ADP-Glo™, Caliper mobility shift, or LanthaScreen™) with sorafenib or sunitinib as reference controls, followed by cellular target engagement assays (CETSA) to validate intracellular binding, given the complete absence of published potency data.

Structure-Activity Relationship (SAR) Expansion Around the Pyridazinone 3-Position: Comparative Evaluation Against Phenyl and Other Aryl Analogs

The 2,4-dimethylphenyl group at the pyridazinone 3-position represents a systematic variation from the unsubstituted phenyl analog (CAS 898214-73-8). This compound serves as a critical SAR probe to evaluate the impact of ortho- and para-methyl substitution on kinase selectivity, potency, and physicochemical properties . A well-designed SAR program would compare CAS 941883-46-1 head-to-head with: (a) the unsubstituted phenyl analog (CAS 898214-73-8), (b) the 4-methylphenyl analog, and (c) the 3,4-dimethylphenyl analog, in parallel biochemical and cellular assays to establish substitution-dependent activity trends [2]. Such comparative data would directly address the current evidence gap identified in Section 3.

Allosteric Kinase Inhibitor Tool Compound Development: Probing DFG-Out Pocket Occupancy

The extended N-(2-methoxybenzyl)acetamide moiety positions this compound as a candidate for investigating allosteric back-pocket binding in kinases that adopt the DFG-out inactive conformation [1]. When compared to the simpler primary acetamide analog (CAS 941883-40-5), which lacks the allosteric pocket extension, CAS 941883-46-1 can be used to experimentally determine the contribution of the methoxybenzyl group to binding affinity, residence time, and selectivity across a kinome panel [2]. This application is particularly relevant for programs seeking to develop kinase inhibitors with improved selectivity profiles through type II binding mechanisms.

Medicinal Chemistry Lead Optimization Starting Point: Fragment Growth and Scaffold Hopping

Given its modular structure (pyridazinone core + biaryl substitution + extended acetamide tail), CAS 941883-46-1 provides a tractable starting point for medicinal chemistry optimization. The 2,4-dimethylphenyl group offers vectors for additional substitution; the acetamide linker can be modified (reverse amide, sulfonamide, urea); and the 2-methoxybenzyl group can be replaced with diverse aromatic or heteroaromatic fragments to explore allosteric pocket SAR . Procurement of this compound as a synthetic intermediate or scaffold for parallel library synthesis is justified when the goal is to generate novel IP and explore uncharted chemical space around the pyridazinone kinase inhibitor pharmacophore.

Quote Request

Request a Quote for 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.